molecular formula C9H8ClN3O2 B12914766 2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid CAS No. 64068-12-8

2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid

Cat. No.: B12914766
CAS No.: 64068-12-8
M. Wt: 225.63 g/mol
InChI Key: QLFBWORLHJOMHL-UHFFFAOYSA-N
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Description

2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chloro and methyl groups on the imidazo[1,2-b]pyridazine ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-8-methylimidazo[1,2-b]pyridazine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazines.

Scientific Research Applications

2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the imidazo[1,2-b]pyridazine ring can enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
  • 2-(8-Methylimidazo[1,2-b]pyridazin-2-yl)acetic acid
  • 2-(6-Chloro-8-methylimidazo[1,2-a]pyridine-2-yl)acetic acid

Uniqueness

2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid is unique due to the presence of both chloro and methyl groups on the imidazo[1,2-b]pyridazine ring. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds that may lack one of these substituents.

Properties

CAS No.

64068-12-8

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

2-(6-chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid

InChI

InChI=1S/C9H8ClN3O2/c1-5-2-7(10)12-13-4-6(3-8(14)15)11-9(5)13/h2,4H,3H2,1H3,(H,14,15)

InChI Key

QLFBWORLHJOMHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)CC(=O)O)Cl

Origin of Product

United States

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